6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid
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Overview
Description
6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid is a complex organic compound characterized by its naphthalene backbone and multiple sulfonic acid groups. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the disulfonation of naphthalene using oleum, which introduces sulfonic acid groups at specific positions on the naphthalene ring . The reaction conditions often require controlled temperatures and the presence of a strong acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: Electrophilic substitution reactions are common, where sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe due to its unique optical properties.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Armstrong’s Acid (Naphthalene-1,5-disulfonic acid): Similar in structure but lacks the carbamoylamino group.
6,6’-Ureylene-bis(1-naphthol-3-sulfonic acid): Contains ureylene and naphthol groups, differing in functional groups and applications.
Uniqueness
6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid is unique due to its combination of sulfonic acid groups and the carbamoylamino moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
104954-42-9 |
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Molecular Formula |
C21H16N2O13S4 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
6-[(5,7-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C21H16N2O13S4/c24-21(22-13-1-3-17-11(5-13)7-15(37(25,26)27)9-19(17)39(31,32)33)23-14-2-4-18-12(6-14)8-16(38(28,29)30)10-20(18)40(34,35)36/h1-10H,(H2,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) |
InChI Key |
BADLLIMIENDXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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